N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine
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Overview
Description
2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-methylbutanoic acid is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-methylbutanoic acid typically involves multiple steps. One common method starts with the preparation of 3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. This intermediate is then reacted with acetamido and methylbutanoic acid derivatives under specific conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .
Scientific Research Applications
2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- 2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl)methionine
Uniqueness
2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-methylbutanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of chromen and acetamido functionalities allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C23H31NO6 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(2S)-2-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H31NO6/c1-5-6-7-8-9-18-15(4)17-11-10-16(12-19(17)30-23(18)28)29-13-20(25)24-21(14(2)3)22(26)27/h10-12,14,21H,5-9,13H2,1-4H3,(H,24,25)(H,26,27)/t21-/m0/s1 |
InChI Key |
SKNUVNOMYZLYKI-NRFANRHFSA-N |
Isomeric SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)N[C@@H](C(C)C)C(=O)O)OC1=O)C |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)NC(C(C)C)C(=O)O)OC1=O)C |
Origin of Product |
United States |
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